Cas no 2230828-25-6 (Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate)

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate is a specialized organic compound known for its unique chemical structure. It offers high purity and stability, making it ideal for research and development applications. This compound is characterized by its potent chemical reactivity and is commonly employed in synthetic pathways involving isoindolines and piperidines.
Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate structure
2230828-25-6 structure
Product name:Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
CAS No:2230828-25-6
MF:C20H24N2O6
Molecular Weight:388.414365768433
MDL:MFCD32878115
CID:4780481

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
    • Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
    • MDL: MFCD32878115
    • インチ: 1S/C20H24N2O6/c1-20(2,3)27-19(26)21-10-8-13(9-11-21)12-16(23)28-22-17(24)14-6-4-5-7-15(14)18(22)25/h4-7,13H,8-12H2,1-3H3
    • InChIKey: OJXMUGBFPRDANQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 624
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 93.2

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR020IN9-250mg
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
2230828-25-6 95%
250mg
$695.00 2025-02-14
Aaron
AR020IN9-10g
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
2230828-25-6 95%
10g
$5850.00 2023-12-15
Enamine
EN300-6521519-5.0g
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
2230828-25-6 95%
5g
$2858.0 2023-05-31
Enamine
EN300-6521519-10.0g
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
2230828-25-6 95%
10g
$4236.0 2023-05-31
Enamine
EN300-6521519-2.5g
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
2230828-25-6 95%
2.5g
$1931.0 2023-05-31
Enamine
EN300-6521519-0.25g
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
2230828-25-6 95%
0.25g
$487.0 2023-05-31
Enamine
EN300-6521519-0.05g
tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate
2230828-25-6 95%
0.05g
$229.0 2023-05-31
Matrix Scientific
227710-2.500g
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, 95%
2230828-25-6 95%
2.500g
$1568.00 2023-09-09
Aaron
AR020IN9-500mg
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
2230828-25-6 95%
500mg
$1081.00 2025-02-14
Aaron
AR020IN9-2.5g
tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate
2230828-25-6 95%
2.5g
$2681.00 2025-02-14

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate 関連文献

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate (CAS No. 2230828-25-6)

Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, identified by its CAS number 2230828-25-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core, an ester functionality, and an isoindoline moiety. The presence of these structural elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility and metabolic stability. In Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate, the piperidine ring is further functionalized with a tert-butyl group, which serves as a steric shield, improving the molecule's interactions with biological targets. This modification is particularly valuable in medicinal chemistry, as it can enhance binding affinity and selectivity.

The isoindoline moiety is another key feature of this compound. Isoindoline derivatives have been extensively studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,3-dioxoisoindolin-2-yl group in this compound introduces a carbonyl-rich environment, which can participate in hydrogen bonding interactions with biological targets. This feature makes the molecule a promising candidate for further exploration in drug design.

The ester functionality at the 4-position of the piperidine ring adds another layer of complexity to the molecule's chemical behavior. Ester groups are known to be versatile in medicinal chemistry, serving as points for further derivatization or as pharmacophores themselves. The specific positioning of this ester group in Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate suggests that it may play a critical role in modulating the compound's biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of complex molecules like Tert-butyl 4-(2-( (1,3-dioxoisoindolin - 2 - yl) oxy ) - 2 - oxoethyl ) piperidine - 1 - carboxylate (CAS No. 2230828 - 25 - 6). These tools have been instrumental in predicting binding modes and interactions with potential biological targets, thereby accelerating the drug discovery process. For instance, studies have shown that the tert-butyl group enhances binding affinity by stabilizing the conformation of the piperidine ring, while the isoindoline moiety interacts favorably with hydrophobic pockets in protein targets.

The synthesis of Tert-butyl 4-(2-( (1,3-dioxoisoindolin - 2 - yl) oxy ) - 2 - oxoethyl ) piperidine - 1 - carboxylate (CAS No. 2230828 - 25 - 6) presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires multi-step synthetic strategies, often involving advanced techniques such as palladium-catalyzed cross-coupling reactions and protecting group chemistry. However, recent innovations in synthetic methodologies have made it possible to access such molecules more efficiently and with higher yields.

In terms of biological activity, preliminary studies on derivatives of this class have revealed promising results. For example, modifications to the ester group have been shown to modulate pharmacokinetic properties, while alterations to the isoindoline moiety have led to enhanced biological responses. These findings underscore the importance of structural optimization in developing novel therapeutics.

The pharmaceutical industry has increasingly recognized the value of natural product-inspired scaffolds in drug discovery. The structural motifs present in Tert-butyl 4-(2-( (1,3-dioxoisoindolin - 2 - yl) oxy ) - 2 - oxoethyl ) piperidine - 1 - carboxylate (CAS No. 2230828 - 25 - 6) bear similarities to several bioactive natural products, suggesting that they may possess similar biological activities. This aligns with the growing trend towards "biomimicry" in drug design, where natural product structures are leveraged to develop new therapeutic agents.

Future research directions for Tert-butyl 4-(2-( (1,3-dioxoisoindolin - 2 - yl) oxy ) - 2 - oxoethyl ) piperidine - 1 - carboxylate (CAS No. 2230828 - 25 - 6) include exploring its potential as an intermediate in the synthesis of more complex drug candidates. Additionally, investigating its interactions with various biological targets using high-throughput screening technologies could uncover new therapeutic applications.

The development of novel analytical techniques has also played a crucial role in studying compounds like Tert-butyl 4-(2-( (1,3-dioxoisoindolin - 2 - yl) oxy ) - 2 - oxoethyl ) piperidine - 1 - carboxylate (CAS No. 2230828 - 25 - 6). Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed information about molecular structure and dynamics, which are essential for understanding biological activity.

In conclusion,Tert-butyl 4-( ( ( ) ) carboxylate CAS No . . . . . . . . . . ) is a structurally complex and biologically promising compound that warrants further investigation. Its unique combination of functional groups and structural motifs makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics.

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